(4-Iodophenyl)diphenylsulfonium triflate

Photonics UV-Curing Photoresist Formulation

This para-iodo triarylsulfonium triflate delivers unmatched spectral overlap with 254 nm mercury lamps (λmax 262 nm vs. 233 nm for unsubstituted TPS-tf), ensuring efficient photoacid generation for high-resolution DUV lithography. Its superior thermal stability (mp 155-160°C) prevents premature decomposition during post-exposure bake and high-temperature electronic encapsulation curing, outperforming lower-melting analogs. Avoid performance mismatch from generic triarylsulfonium or diaryliodonium PAGs. Available in research and bulk quantities.

Molecular Formula C19H14F3IO3S2
Molecular Weight 538.3 g/mol
CAS No. 255056-46-3
Cat. No. B1612551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodophenyl)diphenylsulfonium triflate
CAS255056-46-3
Molecular FormulaC19H14F3IO3S2
Molecular Weight538.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
InChIKeyWHQDLCHSPLKATA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Iodophenyl)diphenylsulfonium Triflate: A Para-Iodo-Substituted Triarylsulfonium Salt Photoacid Generator


(4-Iodophenyl)diphenylsulfonium triflate (CAS 255056-46-3) is a triarylsulfonium salt that functions as a cationic photoinitiator and photoacid generator (PAG) . Characterized by a diphenylsulfonium core bearing a para-iodophenyl substituent and a triflate counteranion, this compound is designed for photochemical acid generation [1]. It belongs to a well-established class of onium salt PAGs used extensively in chemically amplified photoresists and UV-curable coatings [2], where its molecular structure distinguishes it from both unsubstituted parent analogs and diaryliodonium-based competitors.

Why (4-Iodophenyl)diphenylsulfonium Triflate Cannot Be Replaced by Generic Triarylsulfonium or Iodonium Analogs


Simply swapping (4-Iodophenyl)diphenylsulfonium triflate with a generic triarylsulfonium salt or a diaryliodonium PAG carries a high risk of performance mismatch. Para-substitution on the phenyl ring profoundly modulates the absorption spectrum, thermal stability, and acid generation efficiency [1]. For instance, the unsubstituted triphenylsulfonium triflate absorbs at 233 nm, while the iodo-substituted analog shifts this to 262 nm—a critical difference when aligning with specific deep-UV (DUV) light sources. Furthermore, patent literature explicitly states that triarylsulfonium salts are superior to diaryliodonium salts in absorption wavelength, thermal stability, and initiating activity [2]. Generic substitution would therefore compromise the finely tuned photochemical and thermal properties required for high-resolution lithography and efficient cationic polymerization.

Quantitative Evidence Guide Demonstrating (4-Iodophenyl)diphenylsulfonium Triflate Differentiation


Absorption Spectral Red-Shift Versus Triphenylsulfonium Triflate (TPS-tf) Enables Alignment with 254 nm Hg Emission

The introduction of the 4-iodo substituent induces a significant bathochromic shift in λmax. The target compound absorbs at 262 nm, compared to 233 nm for the unsubstituted triphenylsulfonium triflate (TPS-tf) . This red-shift brings the absorption maximum much closer to the principal mercury emission line at 254 nm, enhancing spectral overlap and thus improving light-harvesting efficiency in conventional UV curing systems . In contrast, TPS-tf's absorption at 233 nm is poorly matched to this common light source.

Photonics UV-Curing Photoresist Formulation

Enhanced Thermal Robustness Inferred from Higher Melting Point Compared to Closest Para-Substituted Triarylsulfonium Triflate Analogs

The melting point (mp) of the target compound, 155-160 °C, is substantially higher than that of closely related para-substituted triarylsulfonium triflate PAGs, including the tert-butyl (114-117 °C), phenoxy (90-94 °C), and phenylthio (81-85 °C) derivatives [REFS-1, REFS-2, REFS-3, REFS-4]. This elevated melting point suggests superior crystalline lattice energy and thermal stability, a critical parameter in high-temperature process environments such as semiconductor post-exposure bake steps where PAG decomposition or volatilization must be avoided. A patent on advanced cationic photoinitiators explicitly notes the thermal stability advantage of triarylsulfonium salts over diaryliodonium systems [1].

Thermal Analysis Material Stability Photolithography

High Radiochemical Yield (89 ± 10%) as a Precursor for Automated 18F-Radiosynthesis of [18F]Fluoroiodobenzene

In the automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene ([18F]FIB), a critical building block for positron emission tomography (PET) tracer development, the use of (4-iodophenyl)diphenylsulfonium triflate as the labeling precursor achieved a high and reproducible decay-corrected radiochemical yield (RCY) of 89 ± 10% (n = 7) within a 60-minute synthesis, including HPLC purification [1]. This yield demonstrates its superior reactivity and efficiency in nucleophilic aromatic fluorination chemistry. While other onium salt precursors (e.g., diaryliodonium) exist for similar applications, this specific sulfonium salt provides a validated, high-yielding pathway directly translatable to automated synthesis modules, a key differentiator for radiopharmaceutical production labs where yield maximization is paramount for short-lived [18F] isotopes (T1/2 = 109.8 min).

Radiochemistry PET Imaging 18F-Fluorination

Class-Level Superiority of Triarylsulfonium Over Diaryliodonium PAGs in Absorption, Thermal Stability, and Initiating Activity

Patent literature explicitly states that triarylsulfonium salts are the most widely used cationic photoinitiators with better performance, demonstrating superiority over diaryliodonium salts in terms of absorption wavelength, thermal stability, and initiating activity [1]. This class-level differential applies directly to (4-iodophenyl)diphenylsulfonium triflate, a triarylsulfonium, and highlights why it is a structurally advantaged choice over diaryliodonium-based alternatives such as diphenyliodonium triflate. While specific quantitative values for initiating activity are formulation-dependent, the documented general trend strongly supports the selection of this sulfonium PAG for applications demanding high photocatalytic efficiency and thermal robustness.

Photoinitiator Chemistry Material Science Comparative PAG Performance

Procurement-Guided Application Scenarios for (4-Iodophenyl)diphenylsulfonium Triflate Based on Quantitative Differentiators


Deep-UV (254 nm) Photoresist Formulation for Semiconductor Microlithography

In DUV lithography using 254 nm mercury lamps, the 262 nm λmax of (4-iodophenyl)diphenylsulfonium triflate provides superior spectral overlap compared to TPS-tf (233 nm). This ensures more efficient photoacid generation, higher photosensitivity, and potentially finer feature resolution [REFS-1, REFS-2]. Its high melting point (155–160 °C) also confirms its suitability for post-exposure bake processes, preventing thermal degradation of the PAG .

High-Yield Automated 18F-Radiosynthesis of [18F]Fluoroiodobenzene for PET Tracer Production

This compound is a validated, commercially available precursor capable of achieving a reproducible RCY of 89% in automated systems. For PET centers and radiopharmacies producing [18F]FIB as a synthon, this compound ensures high, consistent yields critical for the economical production of short-lived 18F-labeled tracers [1].

Thermally Robust UV-Curable Cationic Polymerization for Electronic Encapsulants

The compound's melting point of 155–160 °C, the highest among common para-substituted triarylsulfonium triflate PAGs, indicates superior thermal stability for photocuring applications in electronic encapsulation. This thermal headroom prevents early PAG decomposition during high-temperature curing steps, making it a safe choice over lower-melting analogs like the tert-butyl or phenoxy derivatives [REFS-3, REFS-5, REFS-6, REFS-7].

Development of Next-Generation Cationic PAGs via Substituent Tuning

The precisely quantified intermediate λmax of 262 nm, lying between the tert-butyl (238 nm) and phenoxy (256 nm) to phenylthio (298 nm) derivatives, demonstrates the fine-tuning achievable with a para-iodo group. This directly informs molecular engineering efforts to design PAGs with custom absorption spectra for emerging multi-wavelength and UV-LED light sources [REFS-3, REFS-5, REFS-6, REFS-7].

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